2-[4-(Trifluoromethoxy)benzenesulfonamido]acetic acid
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Overview
Description
2-[4-(Trifluoromethoxy)benzenesulfonamido]acetic acid is a chemical compound with the molecular formula C9H8F3NO5S and a molecular weight of 299.22 g/mol It is known for its unique structural features, including a trifluoromethoxy group attached to a benzenesulfonamido moiety, which is further connected to an acetic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Trifluoromethoxy)benzenesulfonamido]acetic acid typically involves the reaction of 4-(trifluoromethoxy)benzenesulfonyl chloride with glycine in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate sulfonamide, which is then hydrolyzed to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[4-(Trifluoromethoxy)benzenesulfonamido]acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
2-[4-(Trifluoromethoxy)benzenesulfonamido]acetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-(Trifluoromethoxy)benzenesulfonamido]acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonamido group can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(Methoxy)benzenesulfonamido]acetic acid
- 2-[4-(Ethoxy)benzenesulfonamido]acetic acid
- 2-[4-(Chloromethoxy)benzenesulfonamido]acetic acid
Uniqueness
2-[4-(Trifluoromethoxy)benzenesulfonamido]acetic acid is unique due to the presence of the trifluoromethoxy group, which imparts distinct physicochemical properties such as increased stability and lipophilicity compared to its analogs. This makes it particularly valuable in applications where these properties are advantageous .
Biological Activity
2-[4-(Trifluoromethoxy)benzenesulfonamido]acetic acid, a compound characterized by its trifluoromethoxy and benzenesulfonamide moieties, has garnered attention in recent years for its potential biological activities. This article reviews the current understanding of its biological activity, including anticancer properties, enzyme inhibition, and implications in drug discovery.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₉H₈F₃N₁O₃S
- Molecular Weight : 273.23 g/mol
Anticancer Properties
Recent studies have highlighted the compound's antiproliferative effects against various cancer cell lines. For instance, a study demonstrated that derivatives of similar structures exhibited significant cytotoxicity against HeLa (human cervical cancer), K562 (chronic myeloid leukemia), and HepG2 (liver cancer) cells. The growth inhibition percentages (GI%) were notably high, indicating strong anticancer potential:
Cell Line | GI% |
---|---|
HeLa | 100% |
K562 | 97% |
HepG2 | 90% |
These results suggest that modifications to the sulfamoyl group can enhance anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest .
Enzyme Inhibition
The compound has also been investigated for its role as an enzyme inhibitor. Notably, it has been shown to inhibit soluble epoxide hydrolase (sEH), which plays a critical role in lipid metabolism and inflammation. The inhibition of sEH can lead to increased levels of epoxyeicosatrienoic acids (EETs), which have anti-inflammatory properties. In experimental models, this inhibition resulted in reduced neuroinflammation and potential therapeutic benefits for conditions like multiple sclerosis .
Structure-Activity Relationship (SAR)
The presence of trifluoromethoxy and sulfonyl groups significantly influences the biological activity of the compound. Studies have indicated that these functional groups enhance binding affinity to target proteins, such as Bcl-2 and Bcl-xL, which are crucial in cancer cell survival pathways. The modification of these groups can lead to substantial changes in potency and selectivity against various cancer types .
Study on Anticancer Activity
In a recent study focused on aryl-urea derivatives, compounds similar to this compound were synthesized and tested for their anticancer properties. The results indicated that compounds with electron-donating groups exhibited improved activity against cancer cells, with IC50 values ranging from 5 to 29 µM across different cell lines .
Neuroinflammation Model
Another significant study utilized a mouse model of experimental autoimmune encephalomyelitis (EAE) to assess the anti-inflammatory effects of sEH inhibitors like the compound . The findings revealed that treatment led to a decrease in pro-inflammatory mediators and an increase in protective lipid mediators, suggesting a promising therapeutic avenue for neurodegenerative diseases .
Properties
IUPAC Name |
2-[[4-(trifluoromethoxy)phenyl]sulfonylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO5S/c10-9(11,12)18-6-1-3-7(4-2-6)19(16,17)13-5-8(14)15/h1-4,13H,5H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMBSEHPTXYDUHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)NCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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